Guanidine-d5 deuteriochloride

Description

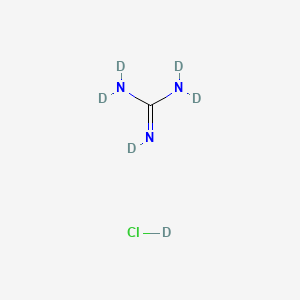

Structure

3D Structure of Parent

Properties

IUPAC Name |

(2H)chlorane;1,1,2,3,3-pentadeuterioguanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH5N3.ClH/c2-1(3)4;/h(H5,2,3,4);1H/i/hD6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJJJBBJSCAKJQF-YIKVAAQNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=N)(N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]N=C(N([2H])[2H])N([2H])[2H].[2H]Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH6ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60718715 | |

| Record name | (~2~H_5_)Guanidine--(~2~H)hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60718715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

101.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108694-93-5 | |

| Record name | (~2~H_5_)Guanidine--(~2~H)hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60718715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 108694-93-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Guanidine-d5 Deuteriochloride: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

This guide provides an in-depth exploration of Guanidine-d5 deuteriochloride, a deuterated chaotropic agent and valuable tool in contemporary biochemical and pharmaceutical research. We will delve into its fundamental properties, critically examine its applications, and provide field-proven insights into its practical use. This document is structured to offer not just protocols, but a deeper understanding of the scientific principles that underpin its utility in protein chemistry, analytical sciences, and drug development.

Core Concepts: Understanding Guanidine-d5 Deuteriochloride

Guanidine-d5 deuteriochloride is the deuterated analog of guanidine hydrochloride, a well-known protein denaturant. In this isotopic variant, the five hydrogen atoms of the guanidinium ion are replaced with deuterium. This seemingly subtle modification has significant implications for its application in sensitive analytical techniques.

Physicochemical Properties

A thorough understanding of the physicochemical properties of Guanidine-d5 deuteriochloride is essential for its effective application.

| Property | Value | Source(s) |

| Chemical Formula | CD₆ClN₃ | [1] |

| Molecular Weight | 101.57 g/mol | [1][2] |

| CAS Number | 108694-93-5 | [2] |

| Appearance | White to off-white solid | [2] |

| Melting Point | 185-189 °C | [2] |

| Isotopic Purity | Typically ≥98 atom % D | [2] |

The Guanidinium Ion: A Potent Chaotrope

The efficacy of guanidine hydrochloride and its deuterated counterpart as protein denaturants stems from the behavior of the guanidinium ion in aqueous solutions. The guanidinium ion is a strong chaotrope, meaning it disrupts the structure of water. This disruption weakens the hydrophobic effect, a primary force driving protein folding and maintaining the native protein structure.[3] The mechanism of denaturation is thought to be a two-stage process: an initial binding of guanidinium ions to the protein surface, followed by the penetration of the denaturant into the protein's hydrophobic core, leading to global unfolding.[4]

The ionic nature of guanidinium chloride can also mask electrostatic interactions within a protein, which differentiates its denaturing activity from non-ionic chaotropes like urea.[5][6] This property can be either an advantage or a disadvantage depending on the specific research question.

Applications in Protein Science: From Denaturation to Solubilization

Guanidine-d5 deuteriochloride is a versatile tool in the protein scientist's arsenal, primarily employed for its potent denaturing capabilities.

Protein Denaturation and Refolding Studies

Controlled protein denaturation is a cornerstone of protein folding research. Guanidine-d5 deuteriochloride can be used to induce unfolding, allowing researchers to study the thermodynamics and kinetics of this process. While complete denaturation is often the goal, the process is generally reversible, enabling subsequent refolding studies.[3]

-

Expert Insight: The choice between guanidine hydrochloride and urea for denaturation studies is critical. Guanidine hydrochloride is a stronger denaturant.[7] Its ionic nature can be advantageous in solubilizing proteins with significant charge-charge interactions, but it can also interfere with downstream applications like ion-exchange chromatography.

Solubilization of Inclusion Bodies

The overexpression of recombinant proteins in bacterial systems often leads to their aggregation into insoluble inclusion bodies.[8] Guanidine-d5 deuteriochloride is highly effective at solubilizing these aggregates, a critical first step in recovering functional proteins.

Sources

- 1. Fundamentals of HDX-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 胍-d5 氯化氘 98 atom % D | Sigma-Aldrich [sigmaaldrich.com]

- 3. Action of Guanidine Hydrochloride on Proteins [qinmuchem.com]

- 4. Kinetic evidence for a two-stage mechanism of protein denaturation by guanidinium chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Protein denaturation with guanidine hydrochloride or urea provides a different estimate of stability depending on the contributions of electrostatic interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. yacooscience.com [yacooscience.com]

- 7. researchgate.net [researchgate.net]

- 8. goldbio.com [goldbio.com]

An In-depth Technical Guide to Guanidine-d5 Deuteriochloride: Properties, Structure, and Applications

This guide provides a comprehensive technical overview of Guanidine-d5 deuteriochloride, a deuterated form of guanidine hydrochloride. Intended for researchers, scientists, and professionals in drug development, this document delves into the core chemical properties, structural features, and significant applications of this stable isotope-labeled compound. The content is structured to offer not just data, but also field-proven insights into its practical use.

Introduction: The Significance of Deuteration in Guanidinium Chloride

Guanidine hydrochloride is a well-established chaotropic agent and protein denaturant, widely utilized in biochemistry and molecular biology.[1] Its deuterated analogue, Guanidine-d5 deuteriochloride, in which the five exchangeable hydrogen atoms on the guanidinium ion are replaced with deuterium, offers unique advantages in specific research applications. The substitution of protium (¹H) with deuterium (²H) imparts a greater mass to the molecule and alters its vibrational properties without significantly changing its chemical reactivity. This seemingly subtle modification is the basis for its utility in sophisticated analytical techniques and for influencing the metabolic pathways of pharmaceuticals.[2]

The primary applications of Guanidine-d5 deuteriochloride stem from its isotopic purity, making it an invaluable tool as an internal standard for quantitative analysis by Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[2] Furthermore, the kinetic isotope effect (KIE), where the C-D bond is stronger and breaks more slowly than a C-H bond, is a cornerstone of its use in mechanistic studies and in the development of deuterated drugs with improved pharmacokinetic profiles.[2]

Physicochemical Properties and Structure

Guanidine-d5 deuteriochloride is a white, crystalline solid that is highly soluble in water. Its fundamental properties are summarized in the table below, with comparative data for its non-deuterated counterpart, Guanidine hydrochloride.

| Property | Guanidine-d5 deuteriochloride | Guanidine hydrochloride |

| Chemical Formula | CD₅N₃ · DCl | CH₅N₃ · HCl |

| Molecular Weight | 101.57 g/mol [3] | 95.53 g/mol |

| CAS Number | 108694-93-5[3] | 50-01-1 |

| Appearance | White crystalline solid | White crystalline powder |

| Melting Point | 185-189 °C | 181-185 °C |

| Solubility in Water | High | 2150 g/L at 20 °C |

| Isotopic Purity | Typically ≥98 atom % D | Not Applicable |

The structure of the guanidinium cation is planar with Y-shaped C-N bonds. The positive charge is delocalized across the three nitrogen atoms through resonance, which contributes to its stability. The deuterated form is structurally identical, with deuterium atoms replacing the hydrogen atoms on the amine groups.

Diagram: Structure of Guanidinium-d5 Cation

Caption: Planar structure of the Guanidinium-d5 cation with delocalized positive charge.

Spectroscopic Analysis

The isotopic labeling of Guanidine-d5 deuteriochloride leads to distinct spectroscopic signatures compared to its non-deuterated form.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: In a fully deuterated sample (≥98 atom % D), the ¹H NMR spectrum will show a significant reduction or complete absence of signals in the regions where the amine protons of guanidinium hydrochloride would typically appear (around 7-8 ppm in a suitable solvent). Any residual signal would be indicative of isotopic impurity. This property makes it an excellent "NMR silent" cation in certain applications or a clean internal standard when monitoring reactions of other proton-containing species.

-

¹³C NMR: The ¹³C NMR spectrum is expected to show a single resonance for the central carbon atom. The chemical shift will be similar to that of non-deuterated guanidinium hydrochloride (around 157 ppm), but the signal may be a multiplet due to coupling with the attached deuterium atoms (a triplet of triplets, though in practice it may appear as a complex multiplet).

-

²H (Deuterium) NMR: A deuterium NMR spectrum would show a signal corresponding to the deuterium nuclei, providing a direct measure of the deuterated species.

Infrared (IR) Spectroscopy

The IR spectrum of Guanidine-d5 deuteriochloride will exhibit characteristic absorptions for the guanidinium group, with notable shifts due to the presence of deuterium. The N-D stretching and bending vibrations will appear at lower frequencies (longer wavelengths) compared to the corresponding N-H vibrations in the non-deuterated compound due to the heavier mass of deuterium. For instance, N-H stretching bands typically appear in the 3300-3500 cm⁻¹ region, while N-D stretching bands are expected around 2400-2600 cm⁻¹. Similarly, the N-H bending (scissoring) vibration, which is a strong band around 1650 cm⁻¹, will shift to a lower frequency for the N-D bend.

Mass Spectrometry (MS)

In mass spectrometry, Guanidine-d5 deuteriochloride will show a molecular ion peak corresponding to its higher molecular weight. The mass difference between the deuterated and non-deuterated compounds is a key feature for its use as an internal standard. The fragmentation pattern is expected to be similar to that of guanidine, involving the loss of ammonia (or its deuterated counterparts). The exact fragmentation will depend on the ionization technique used. For example, under electrospray ionization (ESI), the parent ion [C(ND₂)₃]⁺ would be observed at m/z 65.

Synthesis of Guanidine-d5 Deuteriochloride

While several methods exist for the synthesis of guanidine and its derivatives, a common laboratory-scale approach for preparing the deuterated form involves the use of deuterated starting materials. A plausible synthetic route starts from deuterated urea.

Diagram: Synthetic Pathway of Guanidine-d5 deuteriochloride

Caption: A simplified schematic of a potential synthesis route.

A general procedure for the synthesis of guanidine hydrochloride involves the reaction of dicyandiamide with ammonium chloride at high temperatures.[4] For the synthesis of the deuterated analogue, deuterated ammonium chloride and a deuterated nitrogen source would be used. Another approach involves the reaction of urea with a suitable reagent. For instance, the synthesis of guanidine nitrate from urea and ammonium nitrate has been demonstrated.[5] Adapting this for the deuterated version would involve using urea-d4 and deuterated ammonium nitrate.

Applications in Research and Development

The unique properties of Guanidine-d5 deuteriochloride make it a valuable tool in several scientific domains.

Internal Standard in Quantitative Analysis

The most common application of Guanidine-d5 deuteriochloride is as an internal standard in LC-MS and NMR-based quantitative assays.[2] An ideal internal standard should have very similar chemical and physical properties to the analyte of interest but be distinguishable by the analytical instrument.

Workflow: Use as an Internal Standard in LC-MS

Caption: A typical workflow for quantitative analysis using a deuterated internal standard.

Experimental Protocol: Quantitative Analysis using Guanidine-d5 Deuteriochloride as an Internal Standard

-

Preparation of Standard Solutions: Prepare a stock solution of Guanidine-d5 deuteriochloride of a known concentration. Also, prepare a series of calibration standards of the non-deuterated analyte.

-

Sample Preparation: To each unknown sample and calibration standard, add a precise volume of the Guanidine-d5 deuteriochloride internal standard stock solution.

-

Sample Extraction: Perform the necessary sample cleanup and extraction procedures to isolate the analyte and the internal standard.

-

LC-MS Analysis: Inject the prepared samples into the LC-MS system. The analyte and the deuterated internal standard will co-elute or elute very closely. The mass spectrometer will detect both compounds based on their different mass-to-charge ratios.

-

Quantification: The concentration of the analyte in the unknown samples is determined by calculating the ratio of the peak area of the analyte to the peak area of the internal standard and comparing this ratio to the calibration curve.

The use of a deuterated internal standard corrects for variations in sample preparation, injection volume, matrix effects, and instrument response, leading to highly accurate and precise quantification.

Protein Denaturation Studies

Guanidine hydrochloride is a powerful protein denaturant.[1] Guanidine-d5 deuteriochloride can be used in specialized studies of protein folding and unfolding, particularly in techniques like hydrogen-deuterium exchange mass spectrometry (HDX-MS) and certain NMR experiments where the presence of protons from the denaturant would interfere with the measurement.

Mechanism of Protein Denaturation by Guanidinium Chloride

Guanidinium chloride disrupts the tertiary and secondary structure of proteins by interfering with the non-covalent interactions that stabilize the native conformation. This includes disrupting hydrogen bonds and weakening hydrophobic interactions.

Diagram: Protein Denaturation

Sources

An In-depth Technical Guide to the Synthesis of Guanidine-d5 Deuteriochloride

This guide provides a comprehensive overview of a robust and scientifically sound synthesis pathway for Guanidine-d5 deuteriochloride. Designed for researchers, scientists, and professionals in drug development, this document delves into the core principles, experimental details, and analytical validation of the synthesis process.

Introduction: The Significance of Isotopically Labeled Guanidine

Guanidine-d5 deuteriochloride, the deuterated analog of guanidine hydrochloride, is a crucial tool in various scientific disciplines. Its applications primarily stem from the altered physical properties imparted by the substitution of hydrogen with its heavier isotope, deuterium. In fields such as pharmacology and biochemistry, it serves as an invaluable internal standard for quantitative analysis by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1][2] The known mass shift allows for precise differentiation from its non-deuterated counterpart in complex biological matrices. Furthermore, its role as a protein denaturant makes it a useful reagent in hydrogen-deuterium exchange (HDX) mass spectrometry studies aimed at elucidating protein structure and dynamics.[3][4][5]

This guide focuses on a practical and efficient synthesis route, emphasizing the underlying chemical principles and providing a detailed, replicable experimental protocol.

Strategic Approach to Deuteration: The Power of Hydrogen-Deuterium Exchange

While several methods exist for the synthesis of guanidine hydrochloride from precursors like dicyandiamide and ammonium chloride or urea and ammonium chloride, the direct synthesis of its deuterated form using deuterated starting materials can be complex and economically unviable.[6][7][8] A more elegant and efficient strategy is the post-synthetic modification of readily available guanidine hydrochloride through hydrogen-deuterium (H/D) exchange.

Guanidine possesses five exchangeable protons on its nitrogen atoms, making it an ideal candidate for deuteration via this method. The principle of H/D exchange lies in the reversible transfer of protons between a substrate and a deuterium-rich solvent, typically deuterium oxide (D₂O).[9] By dissolving guanidine hydrochloride in an excess of D₂O, the equilibrium of the exchange reaction is driven towards the formation of the fully deuterated guanidinium cation.

Causality of Experimental Choice: This approach is selected for its high efficiency, atom economy (with D₂O being the sole deuterium source), and the relative simplicity of the procedure. It circumvents the need for synthesizing deuterated precursors, which can be a multi-step and low-yielding process.

Visualizing the Synthesis Workflow

The synthesis of Guanidine-d5 deuteriochloride via H/D exchange is a straightforward process that can be effectively visualized.

Caption: Workflow for the synthesis of Guanidine-d5 deuteriochloride.

Detailed Experimental Protocol

This protocol outlines a self-validating system for the synthesis of Guanidine-d5 deuteriochloride with high isotopic purity.

4.1. Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| Guanidine Hydrochloride | ≥99% | Standard chemical supplier | |

| Deuterium Oxide (D₂O) | ≥99.8 atom % D | Isotope supplier | |

| Round-bottom flask | - | Laboratory glassware supplier | |

| Reflux condenser | - | Laboratory glassware supplier | |

| Rotary evaporator | - | Laboratory equipment supplier | |

| High-vacuum pump | - | Laboratory equipment supplier | |

| Magnetic stirrer and stir bar | - | Laboratory equipment supplier | |

| Heating mantle | - | Laboratory equipment supplier |

4.2. Step-by-Step Methodology

-

Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add 10.0 g of guanidine hydrochloride.

-

Dissolution and Exchange: To the flask, add 50 mL of deuterium oxide (D₂O). The large molar excess of D₂O is crucial to drive the H/D exchange to completion.

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Allow the solution to reflux for a minimum of 24 hours. This extended heating ensures that all five exchangeable protons on the guanidinium ion are replaced by deuterium.

-

Solvent Removal: After the reflux period, allow the solution to cool to room temperature. Remove the excess D₂O under reduced pressure using a rotary evaporator.

-

Repeated Exchange (Optional but Recommended): For achieving the highest possible isotopic enrichment (≥98 atom % D), a second exchange is recommended. Redissolve the resulting solid in a fresh 50 mL portion of D₂O and repeat steps 3 and 4.

-

Final Drying: After the final evaporation, the resulting white solid should be dried under high vacuum for at least 12 hours to remove any residual D₂O.

-

Product Characterization: The final product, Guanidine-d5 deuteriochloride, should be a white crystalline solid. Its identity and isotopic purity must be confirmed by NMR and mass spectrometry.

Mechanistic Insights into the H/D Exchange

The H/D exchange in guanidine is a dynamic equilibrium process facilitated by the acidic nature of the amine protons and the amphiprotic nature of D₂O.

Caption: Simplified H/D exchange mechanism in guanidinium.

The protons on the nitrogen atoms of the guanidinium ion are acidic and can be abstracted by a D₂O molecule acting as a base. The resulting deuterated intermediate can then be protonated by another D₂O molecule (acting as an acid) to regenerate the guanidinium ion, but now with a deuterium atom in place of a hydrogen atom. This process is repeated until all five N-H protons are replaced by N-D deuterons. The formation of deuteriochloride (DCl) is presumed to occur from the deuterated solvent environment, particularly if any workup involving acidification were necessary, though in this direct evaporation protocol, the counter-ion remains chloride.

Analytical Validation and Data

The success of the synthesis is contingent upon rigorous analytical characterization to confirm the identity and isotopic purity of the final product.

6.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The disappearance of the proton signal corresponding to the N-H protons of guanidine hydrochloride is a primary indicator of successful deuteration. A small residual peak may be present depending on the isotopic purity.

-

²H NMR: The appearance of a signal in the deuterium NMR spectrum corresponding to the N-D deuterons confirms the incorporation of deuterium.

-

¹³C NMR: The carbon signal will show coupling to deuterium (C-D coupling), resulting in a characteristic multiplet, which can be used for structural confirmation.

6.2. Mass Spectrometry (MS)

Mass spectrometry provides a direct measure of the mass increase due to deuterium incorporation.

| Analyte | Molecular Formula | Expected Monoisotopic Mass (Da) |

| Guanidinium ion | CH₆N₃⁺ | 60.056 |

| Guanidinium-d5 ion | CD₅HN₃⁺ | 65.088 |

The mass spectrum of the product should show a dominant peak at m/z corresponding to the fully deuterated guanidinium-d5 ion. The isotopic distribution will provide a quantitative measure of the deuteration level.

Conclusion

The synthesis of Guanidine-d5 deuteriochloride via hydrogen-deuterium exchange is a reliable and efficient method that leverages fundamental principles of chemical equilibrium. The provided protocol, when executed with care, yields a high-purity product suitable for a wide range of applications in research and development. The key to success lies in the use of a large excess of high-purity D₂O and ensuring sufficient reaction time for the exchange to reach completion. Rigorous analytical validation is paramount to confirm the isotopic enrichment and chemical identity of the final product.

References

- Efficacy of mass spectrometry versus 1H nuclear magnetic resonance with respect to denaturant dependent hydrogen-deuterium exchange in protein studies. (n.d.).

-

Hydrogen-Deuterium Exchange Mass Spectrometry: A Novel Structural Biology Approach to Structure, Dynamics and Interactions of Proteins and Their Complexes. (2020). International Journal of Molecular Sciences, 21(18), 6547. Retrieved from [Link]

-

Hydrogen/Deuterium Exchange Mass Spectrometry for Probing Higher Order Structure of Protein Therapeutics: Methodology and Applications. (2015). Journal of Pharmaceutical Sciences, 104(6), 1934-1945. Retrieved from [Link]

- Guanidine Hydrochloride: Properties, Applications, and Synthesis Methods. (n.d.).

-

Using hydrogen-deuterium exchange mass spectrometry to characterize Mtr4 interactions with RNA. (2022). Methods in Enzymology, 667, 419-446. Retrieved from [Link]

-

Russak, E. M., & et al. (2019). Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals. Annals of Pharmacotherapy, 53(2), 211–216. Retrieved from [Link]

-

Organophotocatalytic α-deuteration of unprotected primary amines via H/D exchange with D2O. (2020). Chemical Communications, 56(64), 9161-9164. Retrieved from [Link]

-

Hydrogen–deuterium exchange. (2023, November 29). In Wikipedia. Retrieved from [Link]

-

The Electrochemical Deuteration with D2O under External-Reductant-Free Condition. (2020). Retrieved from [Link]

- Process for the production of guanidine hydrochloride. (1985). U.S. Patent No. 4,542,240.

- Preparation method of guanidine hydrochloride. (2023). Chinese Patent No. CN118834146A.

-

Renaturation of guanidine-unfolded tryptophan synthase by multi-mixing stopped-flow dilution in D2O. (1988). FEBS Letters, 241(1-2), 251-256. Retrieved from [Link]

-

Preparation of Deuterium Labeled Compounds by Pd/C-Al-D2O Facilitated Selective H-D Exchange Reactions. (2022). Molecules, 27(2), 513. Retrieved from [Link]

-

The preparation of guanidine hydrochloride. (1972). Methods in Enzymology, 26, 43-50. Retrieved from [Link]

-

How can I prepare guanidine hydrochloride 8M?. (2018). Retrieved from [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. Manufacture process for Guanidine hydrochloride - Shizuishan Pengsheng Chemical Co., Ltd [pengshengchem.com]

- 3. emerginginvestigators.org [emerginginvestigators.org]

- 4. Hydrogen-Deuterium Exchange Mass Spectrometry: A Novel Structural Biology Approach to Structure, Dynamics and Interactions of Proteins and Their Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Hydrogen/Deuterium Exchange Mass Spectrometry for Probing Higher Order Structure of Protein Therapeutics: Methodology and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Guanidine hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 7. pharm.sinocurechem.com [pharm.sinocurechem.com]

- 8. CN118834146A - Preparation method of guanidine hydrochloride - Google Patents [patents.google.com]

- 9. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]

A Technical Guide to the Denaturation Mechanism of Guanidine-d5 Deuteriochloride

This guide provides an in-depth exploration of the mechanism by which guanidine-d5 deuteriochloride acts as a potent protein denaturant. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes current mechanistic understanding with practical experimental insights.

Introduction: The Chaotrope of Choice for Mechanistic Studies

Guanidinium chloride (GdmCl) is a powerful chaotropic agent widely used for decades to study protein folding and stability.[1] Its deuterated isotopologue, guanidine-d5 deuteriochloride (Gdm-d5-Cl), while chemically identical in its denaturation mechanism, serves as an invaluable tool for specific biophysical techniques. The substitution of hydrogen with deuterium (²H or D) provides a unique spectroscopic and scattering signature, enabling researchers to probe the subtle molecular interactions that drive protein unfolding without interference from the denaturant itself. Understanding the action of GdmCl is fundamental to protein science, and the use of its deuterated form sharpens our analytical lens.

Section 1: The Guanidinium Ion: Structure and Chaotropic Properties

The denaturation potency of GdmCl stems from the unique properties of the guanidinium ion (Gdm⁺). It is a planar, resonant structure with a delocalized positive charge, making it highly soluble in water. Unlike urea, another common denaturant, GdmCl is a salt, dissociating into Gdm⁺ and Cl⁻ ions.[2] This ionic nature is critical to its mechanism and distinguishes its effects from those of non-ionic chaotropes.[3] Neutron diffraction studies have revealed that the guanidinium ion is weakly hydrated and does not possess a recognizable hydration shell.[4][5] This poor hydration facilitates its direct interaction with the protein surface.[4]

Section 2: The Dual Mechanism of Protein Denaturation

The precise mechanism of GdmCl-induced denaturation has been a subject of extensive research and debate. The scientific consensus is moving away from a single explanation towards a unified model where both indirect and direct effects contribute to unfolding.[1][6]

The Indirect Mechanism: Altering the Solvent Environment

The indirect mechanism posits that GdmCl disrupts the bulk water structure.[1][7] Water molecules form a dynamic hydrogen-bond network that drives the hydrophobic effect—a primary force stabilizing the compact, native conformation of proteins.[2] By altering this network, GdmCl is thought to reduce the energetic penalty of exposing hydrophobic amino acid side chains to the solvent, thereby favoring the unfolded state.[8] Studies suggest that the guanidinium cation makes the hydrogen bonds in the surrounding water more linear and structured, which paradoxically enhances the solubility of nonpolar groups.[4][7]

The Direct Interaction Mechanism: Binding to the Protein

Accumulating evidence strongly supports a direct interaction model, where Gdm⁺ ions bind directly to the protein.[1][6][9] This interaction is not random; Gdm⁺ shows preferential binding to both the peptide backbone and specific amino acid side chains, particularly aromatic and charged residues.[6][10] These direct interactions disrupt the delicate balance of intramolecular forces—hydrogen bonds, salt bridges, and van der Waals interactions—that maintain the protein's native tertiary and secondary structure.[6]

Molecular dynamics simulations and experimental data suggest a two-stage process for the direct mechanism[1][4]:

-

Surface Binding: Gdm⁺ ions first displace water molecules from the protein's solvation shell and bind to the surface. This can lead to the formation of a "dry molten globule," an expanded intermediate state where the core remains largely un-solvated.[1]

-

Penetration and Unfolding: Subsequently, both denaturant and water molecules penetrate the protein's core, leading to the complete disruption of the tertiary structure and global unfolding.[4]

The following diagram illustrates the interplay of these two mechanisms.

Caption: Dual mechanism of GdmCl-induced protein denaturation.

Section 3: The Utility of Guanidine-d5 Deuteriochloride in Mechanistic Studies

The fundamental denaturation mechanism of Gdm-d5-Cl is identical to its hydrogenated counterpart. Its true value lies in its application as an analytical tool to dissect this very mechanism.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Deuterium is effectively "invisible" in ¹H-NMR experiments. Using Gdm-d5-Cl in D₂O allows for the observation of the protein's amide protons without overwhelming signals from the solvent or the high concentration of denaturant. This enables detailed, residue-specific analysis of the unfolding process, including the characterization of residual structures in the denatured state.[11][12] Hydrogen/deuterium exchange (HDX) NMR experiments, which measure the exchange rate of amide protons with solvent deuterons, can be performed in the presence of Gdm-d5-Cl to map the stability of different regions of the protein.[13]

-

Neutron Scattering: Neutrons scatter differently from hydrogen and deuterium nuclei. This property is exploited in Small-Angle Neutron Scattering (SANS) to study the size and shape of proteins in solution. By using Gdm-d5-Cl and varying the D₂O/H₂O ratio of the solvent (a technique called contrast matching), researchers can selectively make certain components of the system "invisible" to neutrons, allowing for an unambiguous focus on the protein's conformation or its interaction with the denaturant.[5]

Section 4: Experimental Protocols for Monitoring Denaturation

Several robust methods exist to monitor protein unfolding. The choice of method depends on the specific protein, available instrumentation, and desired throughput.

Protocol: Intrinsic Tryptophan Fluorescence Spectroscopy

This is a widely used method that leverages the sensitivity of tryptophan fluorescence to its local environment.[14][15] In a folded protein, tryptophan residues are often buried in a nonpolar environment, emitting fluorescence at ~330 nm. Upon unfolding, these residues become exposed to the polar solvent, causing a red shift in the emission maximum to ~350 nm.[16]

Methodology:

-

Sample Preparation: Prepare a series of protein samples (e.g., 5-10 µM) in a suitable buffer (e.g., 50 mM Phosphate, 100 mM NaCl, pH 7.4) containing increasing concentrations of Gdm-d5-Cl (e.g., 0 M to 6 M in 0.2 M increments).

-

Equilibration: Incubate the samples at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 2-4 hours, or overnight for slow unfolding proteins) to reach equilibrium.[14][17]

-

Fluorescence Measurement:

-

Data Analysis:

-

Plot the wavelength of maximum emission (λ_max) or the fluorescence intensity at a fixed wavelength (e.g., 350 nm) against the Gdm-d5-Cl concentration.

-

Fit the resulting sigmoidal curve to a two-state unfolding model to determine the midpoint of the transition (C_m) and the free energy of unfolding in the absence of denaturant (ΔG°(H₂O)).[18]

-

Protocol: Thermal Shift Assay (Differential Scanning Fluorimetry - DSF)

DSF is a high-throughput method for assessing protein stability by measuring the melting temperature (T_m).[19][20] A fluorescent dye, such as SYPRO Orange, binds to exposed hydrophobic regions of an unfolded protein, causing an increase in fluorescence.[21]

Methodology:

-

Reagent Preparation:

-

Plate Setup: In a 96-well PCR plate, add the protein, buffer, SYPRO Orange dye, and the Gdm-d5-Cl solution to each well in triplicate. Total volume is typically 20-25 µL.[19][23]

-

Instrument Run:

-

Data Analysis:

-

Plot fluorescence versus temperature. The T_m is the temperature at the midpoint of the unfolding transition, often calculated from the peak of the first derivative.[24] A lower T_m in the presence of Gdm-d5-Cl indicates destabilization.

-

The following diagram outlines a typical experimental workflow for studying protein denaturation.

Caption: General experimental workflow for protein denaturation studies.

Section 5: Data Interpretation

The analysis of denaturation curves yields critical thermodynamic parameters that quantify protein stability.

| Parameter | Description | Typical Value Range (GdmCl) | Reference |

| ΔG°(H₂O) | Gibbs Free Energy of Unfolding: The stability of the protein in the absence of denaturant. Higher values indicate greater stability. Extrapolated from the unfolding curve. | 5 - 20 kcal/mol | [25] |

| C_m | Midpoint of Denaturation: The concentration of denaturant at which 50% of the protein is unfolded. A lower C_m indicates lower stability. | 1 - 4 M | [2] |

| m-value | Cooperativity of Unfolding: The slope of the linear dependence of ΔG on denaturant concentration (d(ΔG)/d[Denaturant]). It reflects the change in solvent-accessible surface area upon unfolding. | 2 - 8 kcal/mol·M | [26] |

| T_m | Melting Temperature: The temperature at which 50% of the protein is unfolded in a thermal denaturation experiment. | 40 - 80 °C | [24] |

It is important to note that the linear extrapolation model (LEM) used to derive ΔG°(H₂O) from GdmCl denaturation data can sometimes overestimate stability compared to urea-induced unfolding or direct calorimetric measurements.[25][27] This is attributed to the complex, non-ideal interactions of the guanidinium salt with the protein.[27]

Conclusion

Guanidine-d5 deuteriochloride is more than just a denaturant; it is a sophisticated probe for investigating the molecular forces that govern protein structure and stability. Its mechanism of action is a synergistic combination of indirect effects on water structure and direct, disruptive binding to the protein. By leveraging the unique properties of deuterium in advanced spectroscopic techniques like NMR and neutron scattering, researchers can gain unparalleled, residue-level insights into the complex process of protein unfolding. The experimental protocols outlined herein provide a robust framework for quantifying protein stability and understanding how it is perturbed by this powerful chaotrope.

References

-

Ma, K., & Wang, K. (2014). Kinetic evidence for a two-stage mechanism of protein denaturation by guanidinium chloride. Proceedings of the National Academy of Sciences, 111(13), 4771-4776. [Link]

-

Makhatadze, G. I. (2010). Thermodynamics of Protein Interactions with Urea and Guanidinium Hydrochloride. The Journal of Physical Chemistry B, 114(30), 9746-9751. [Link]

-

Makhatadze, G. I. (2010). Thermodynamics of Protein Interactions with Urea and Guanidinium Hydrochloride. ACS Publications. [Link]

-

Mason, P. E., Neilson, G. W., Dempsey, C. E., Barnes, A. C., & Cruickshank, J. M. (2003). The hydration structure of guanidinium and thiocyanate ions: Implications for protein stability in aqueous solution. Proceedings of the National Academy of Sciences, 100(8), 4557–4561. [Link]

-

Bio-Rad Laboratories. (n.d.). Protein Thermal Shift Assays Made Easy with the Bio-Rad™ Family of CFX Real-Time PCR Systems. Bio-Rad. [Link]

-

Niesen, F. H., Berglund, H., & Vedadi, M. (2007). The use of differential scanning fluorimetry to detect ligand interactions that promote protein stability. Nature Protocols, 2(9), 2212-2221. [Link]

-

Auton, M., & Bolen, D. W. (2005). Thermodynamic analysis of interactions between denaturants and protein surface exposed on unfolding: interpretation of urea and guanidinium chloride m-values and their correlation with changes in accessible surface area (ASA) using preferential interaction coefficients and the local-bulk domain model. Proteins: Structure, Function, and Bioinformatics, 61(4), 887-898. [Link]

-

O'Brien, E. P., et al. (2008). Changes in Water Structure Induced by the Guanidinium Cation and Implications for Protein Denaturation. The Journal of Physical Chemistry B, 112(6), 1497-1504. [Link]

-

Proteos. (n.d.). Thermal Shift Assay. Proteos. [Link]

-

O'Brien, E. P., Dima, R. I., Brooks, B., & Thirumalai, D. (2007). Interactions between Hydrophobic and Ionic Solutes in Aqueous Guanidinium Chloride and Urea Solutions: Lessons for Protein Denaturation Mechanism. Journal of the American Chemical Society, 129(23), 7346–7353. [Link]

-

Stathopulos, P. B., et al. (2004). Mechanism and thermodynamics of guanidinium chloride-induced denaturation of ALS-associated mutant Cu,Zn superoxide dismutases. Protein Science, 13(12), 3017-3031. [Link]

-

Graziano, G. (2023). Chemical Protein Unfolding – A Simple Cooperative Model. The Journal of Physical Chemistry B. [Link]

-

Bruce, D., et al. (2019). How to Stabilize Protein: Stability Screens for Thermal Shift Assays and Nano Differential Scanning Fluorimetry in the Virus-X Project. Journal of Visualized Experiments, (144), e58666. [Link]

-

Bakels, M., et al. (2013). Protein Denaturation with Guanidinium: A 2D-IR Study. The Journal of Physical Chemistry Letters, 4(19), 3241–3245. [Link]

-

BMG LABTECH. (2022). Tryptophan Fluorescence: nature's probe. BMG LABTECH. [Link]

-

Mondal, J., & Bagchi, B. (2018). Contrasting Effects of Guanidinium Chloride and Urea on the Activity and Unfolding of Lysozyme. ACS Omega, 3(11), 15301-15310. [Link]

-

Dawson, N. J., & Storey, K. B. (2014). Real-Time Protein Unfolding: A Method for Determining the Kinetics of Native Protein Denaturation using a Quantitative Real-Time Thermocycler. Biotechnology Letters, 36(10), 2049-2055. [Link]

-

Dawson, N. J., & Storey, K. B. (2014). Native protein denaturation using urea. ResearchGate. [Link]

-

Uversky, V. N., & Semisotnov, G. V. (1995). Differences in the pathways of proteins unfolding induced by urea and guanidine hydrochloride: molten globule state and aggregates. Biochemistry and Molecular Biology International, 37(4), 661-669. [Link]

-

O'Brien, E. P., et al. (2008). Changes in Water Structure Induced by the Guanidinium Cation and Implications for Protein Denaturation. ResearchGate. [Link]

-

Paci, E., & Karplus, M. (2004). Urea and Guanidinium Chloride Denature Protein L in Different Ways in Molecular Dynamics Simulations. Biophysical Journal, 87(1), 22-30. [Link]

-

Refeyn. (n.d.). Mass photometry denaturing conditions. Refeyn. [Link]

-

Scribd. (2021). Protein Denaturation Experiment Guide. Scribd. [Link]

-

Reddit. (2021). Protein denaturation test. Reddit. [Link]

-

YouTube. (2014). Determination of Protein Unfolding Using UV-fluorometry. YouTube. [Link]

-

Thirumalai, D., et al. (2007). Interactions between Hydrophobic and Ionic Solutes in Aqueous Guanidinium Chloride and Urea Solutions: Lessons for Protein Denaturation. ACS Publications. [Link]

-

Jenkins, T. C., et al. (2011). Using Tryptophan Fluorescence to Measure the Stability of Membrane Proteins Folded in Liposomes. Methods in Enzymology, 492, 189-211. [Link]

-

Chary, K. V., & Udgaonkar, J. B. (2001). Comparison of NMR structural and dynamics features of the urea and guanidine-denatured states of GED. Journal of Molecular Biology, 313(4), 879-892. [Link]

-

Engel, M., et al. (2002). Quantitative measurement of protein stability from unfolding equilibria monitored with the fluorescence maximum wavelength. Protein Engineering, Design and Selection, 15(6), 525-530. [Link]

-

Konuma, T., et al. (2011). The B domain of protein A retains residual structures in 6 M guanidinium chloride as revealed by hydrogen/deuterium-exchange NMR spectroscopy. FEBS Letters, 585(10), 1547-1552. [Link]

-

Kovermann, M., & Zeeb, M. (2022). Monitoring protein unfolding transitions by NMR-spectroscopy. Journal of Biomolecular NMR, 76(1-2), 1-15. [Link]

-

Kuwajima, K., & Kato, K. (2022). DMSO-Quenched H/D-Exchange 2D NMR Spectroscopy and Its Applications in Protein Science. International Journal of Molecular Sciences, 23(12), 6523. [Link]

-

Monera, O. D., Kay, C. M., & Hodges, R. S. (1994). Protein denaturation with guanidine hydrochloride or urea provides a different estimate of stability depending on the contributions of electrostatic interactions. Protein Science, 3(11), 1984-1991. [Link]

-

Flaugh, S. L., et al. (2011). Contributions of aromatic pairs to the folding and stability of long-lived human γD-crystallin. Protein Science, 20(3), 513-528. [Link]

-

Greene, R. F., Jr, & Pace, C. N. (1974). Denaturation of Proteins by Urea and Guanidine Hydrochloride. The Journal of Biological Chemistry, 249(17), 5388-5393. [Link]

-

University of San Diego. (n.d.). Spectroscopy-Protein Folding/Unfolding Module. University of San Diego. [Link]

-

Wender, P. A., et al. (2011). 15 Years of Cell-penetrating, Guanidinium-rich Molecular Transporters: Basic Science, Research Tools, and Clinical Applications. Accounts of Chemical Research, 44(1), 44-54. [Link]

Sources

- 1. pnas.org [pnas.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Protein denaturation with guanidine hydrochloride or urea provides a different estimate of stability depending on the contributions of electrostatic interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Kinetic evidence for a two-stage mechanism of protein denaturation by guanidinium chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Changes in Water Structure Induced by the Guanidinium Cation and Implications for Protein Denaturation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Action of Guanidine Hydrochloride on Proteins [qinmuchem.com]

- 9. sites.utexas.edu [sites.utexas.edu]

- 10. pubs.acs.org [pubs.acs.org]

- 11. The B domain of protein A retains residual structures in 6 M guanidinium chloride as revealed by hydrogen/deuterium‐exchange NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Monitoring protein unfolding transitions by NMR-spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. catalog.lib.kyushu-u.ac.jp [catalog.lib.kyushu-u.ac.jp]

- 14. documents.thermofisher.com [documents.thermofisher.com]

- 15. bmglabtech.com [bmglabtech.com]

- 16. m.youtube.com [m.youtube.com]

- 17. Mechanism and thermodynamics of guanidinium chloride-induced denaturation of ALS-associated mutant Cu,Zn superoxide dismutases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. home.sandiego.edu [home.sandiego.edu]

- 19. bio-rad.com [bio-rad.com]

- 20. Current Protocols in Protein Science: Analysis of protein stability and ligand interactions by thermal shift assay - PMC [pmc.ncbi.nlm.nih.gov]

- 21. tandfonline.com [tandfonline.com]

- 22. proteos.com [proteos.com]

- 23. researchgate.net [researchgate.net]

- 24. documents.thermofisher.com [documents.thermofisher.com]

- 25. pubs.acs.org [pubs.acs.org]

- 26. Thermodynamic analysis of interactions between denaturants and protein surface exposed on unfolding: interpretation of urea and guanidinium chloride m-values and their correlation with changes in accessible surface area (ASA) using preferential interaction coefficients and the local-bulk domain model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. pubs.acs.org [pubs.acs.org]

Introduction: The Significance of Isotopic Labeling in Guanidinium Chloride

An In-Depth Technical Guide to the Physical Characteristics of Solid Guanidine-d5 Deuteriochloride

Guanidinium chloride (GdmCl) is a powerful chaotropic agent and protein denaturant, fundamental to countless studies in biochemistry and molecular biology.[1][2] Its deuterated analogue, Guanidine-d5 Deuteriochloride (Guanidine-d5 DCl), where the five exchangeable protons on the nitrogen atoms and the proton of the hydrochloride are replaced with deuterium, offers enhanced capabilities for specific analytical applications. The incorporation of stable heavy isotopes is crucial for tracer studies in drug development and as an internal standard for quantitative analysis by Nuclear Magnetic Resonance (NMR) or Mass Spectrometry (MS).[1]

Understanding the core physical characteristics of this isotopically labeled compound is not merely an academic exercise; it is a prerequisite for its effective and safe use in research. Properties such as appearance, melting point, solubility, and hygroscopicity dictate the appropriate storage, handling, and experimental design. This guide provides a comprehensive overview of these properties, grounded in established analytical techniques, to equip researchers, scientists, and drug development professionals with the necessary technical insights for its application.

Section 1: Identity and Purity

The foundational characteristics of any chemical reagent are its identity and purity. For an isotopically labeled compound, this extends to its isotopic enrichment.

-

Chemical Formula : (D₂N)₂C=ND·DCl[3]

-

CAS Number : 108694-93-5[3]

-

Molecular Weight : 101.57 g/mol [3]

-

Synonyms : Guanidine-d5 mono(hydrochloride-d), Guanidinium-d5 chloride[1]

A key parameter for this material is its isotopic purity, which is typically specified as a minimum of 98 atom % D.[3] This high level of deuterium enrichment is essential to minimize interference from protonated species in sensitive analytical methods like NMR spectroscopy.

Section 2: Core Physical Properties

The macroscopic properties of Guanidine-d5 DCl influence its behavior from the storage shelf to the experimental solution. These characteristics are largely comparable to its non-deuterated analogue, Guanidinium Chloride, as the substitution of deuterium for protium has a negligible effect on these bulk properties.

Appearance and Form

Guanidine-d5 DCl is supplied as a white to off-white solid .[4][5] It can range from a crystalline powder to a solid mass. Its non-deuterated counterpart is known to form orthorhombic bipyramidal crystals and may agglomerate upon storage, a behavior that can also be expected for the deuterated form.[2][6][7]

Melting Point

The melting point is a critical indicator of purity. A sharp melting range suggests a high-purity compound.

| Property | Value | Source(s) |

| Melting Point | 185-189 °C | [5] |

This is consistent with the melting point of its non-deuterated analogue, which is approximately 182.3 °C.[2] The slight elevation in the melting point for the deuterated compound, while minor, is a plausible consequence of the stronger deuterium bonds compared to protium bonds, which can lead to more stable crystal lattice interactions.

The rationale for using the capillary method is its requirement for a minimal amount of sample and its high precision.

-

Sample Preparation : Finely grind a small amount of the Guanidine-d5 DCl solid to ensure uniform packing.

-

Capillary Loading : Tap the open end of a glass capillary tube into the powdered sample, forcing a small amount of material into the tube. Tap the sealed end of the tube on a hard surface to pack the sample tightly to a height of 2-3 mm.

-

Instrumentation : Place the loaded capillary into a calibrated melting point apparatus.

-

Heating Profile : Use a rapid heating ramp (10-20 °C/min) to approach the expected melting range, then slow the ramp to 1-2 °C/min approximately 15 °C below the anticipated melting point. This slow ramp rate is crucial for allowing the system to reach thermal equilibrium, ensuring an accurate reading.

-

Observation : Record the temperature at which the first liquid droplet appears (onset of melting) and the temperature at which the entire solid phase has transitioned to liquid (completion of melting). This range is the melting point.

Solubility Profile

Solubility is a key determinant of a compound's utility in various experimental systems.

| Solvent | Solubility | Source(s) |

| Dimethyl Sulfoxide (DMSO) | Sparingly Soluble | [5] |

| Water | Highly Soluble (by analogy) | [2] |

While specific quantitative data for Guanidine-d5 DCl is limited, its non-deuterated form, Guanidinium Chloride, is extremely soluble in water, with a reported solubility of 2.15 g/mL at 20 °C and a maximum solubility of approximately 6 M at room temperature.[2][6] It is reasonable to assume a similarly high aqueous solubility for the deuterated analogue.

This protocol establishes the saturation point of the compound in a given solvent at a specific temperature.

-

Equilibration : Add an excess amount of solid Guanidine-d5 DCl to a known volume of the solvent (e.g., deionized water) in a sealed vial.

-

Saturation : Agitate the mixture at a constant temperature (e.g., 25 °C) for an extended period (e.g., 24 hours) to ensure equilibrium is reached and the solution is saturated. The use of a sealed vial prevents solvent evaporation.

-

Separation : Allow the undissolved solid to settle. Carefully extract a known volume of the clear supernatant using a pre-weighed, calibrated pipette. Avoid transferring any solid particles.

-

Evaporation : Transfer the supernatant to a pre-weighed container and evaporate the solvent completely under vacuum or in a drying oven set to a temperature well below the compound's decomposition point.

-

Quantification : Weigh the container with the dried solute. The mass of the dissolved solid can be calculated by subtraction.

-

Calculation : Express the solubility in g/L or mol/L.

Hygroscopicity and Stability

Guanidine-d5 DCl is described as hygroscopic , meaning it readily absorbs moisture from the atmosphere.[4] The non-deuterated form is further classified as deliquescent, absorbing enough moisture to dissolve.[8] This property necessitates specific storage and handling procedures.

-

Storage : The compound should be stored at room temperature in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen) and in a desiccator to minimize moisture exposure.[3][4]

-

Stability : It is stable if stored under the recommended conditions. However, due to its hygroscopic nature, it is advisable to re-analyze the material for purity if stored for extended periods (e.g., over three years).[3]

Section 3: Spectroscopic and Structural Characterization

Spectroscopic techniques provide insight into the molecular structure and confirm the identity and isotopic enrichment of Guanidine-d5 DCl.

Caption: General workflow for the physical and spectroscopic characterization of a solid sample.

Infrared (IR) Spectroscopy

The Attenuated Total Reflectance (ATR) technique is often preferred for solid samples as it requires minimal sample preparation.

-

Instrument Background : Ensure the FTIR spectrometer's ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal. This step is critical as it subtracts the spectral contributions of the atmosphere (e.g., CO₂ and H₂O vapor) and the instrument itself.

-

Sample Application : Place a small amount of the solid Guanidine-d5 DCl onto the ATR crystal.

-

Pressure Application : Use the instrument's pressure clamp to ensure firm and uniform contact between the sample and the crystal. Good contact is essential for achieving a high-quality spectrum.

-

Data Acquisition : Scan the sample over the desired range (typically 4000-400 cm⁻¹). Co-add multiple scans (e.g., 32 or 64) to improve the signal-to-noise ratio.

-

Data Processing : The resulting spectrum should be displayed in terms of absorbance or transmittance versus wavenumber (cm⁻¹). Compare the spectrum to a reference spectrum of non-deuterated Guanidinium Chloride to identify the expected shifts in N-D vibrational bands.

Caption: Principle of Fourier Transform Infrared (FTIR) Spectroscopy with an ATR accessory.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive method for confirming the extent and location of isotopic labeling.[10] For Guanidine-d5 DCl, several nuclei can be probed.

-

¹H NMR : In a highly deuterated solvent (e.g., DMSO-d6), the proton NMR spectrum should show only a very small residual signal corresponding to the ~2% of remaining N-H protons. This confirms the high isotopic enrichment. The use of a deuterated solvent is mandatory to avoid a massive, overwhelming solvent signal that would obscure the analyte signals.[11]

-

²H (Deuterium) NMR : This spectrum will show a strong signal corresponding to the N-D deuterons, providing direct evidence of the deuteration.

-

¹³C NMR : The carbon spectrum will show a single resonance for the central carbon atom. Due to coupling with the attached deuterium atoms, this signal will appear as a multiplet, with the specific pattern determined by the spin of the deuterium nucleus (I=1).

-

Solvent Selection : Choose a suitable deuterated solvent in which the compound is soluble, such as Deuterium Oxide (D₂O) or DMSO-d6. D₂O is a good choice given the high water solubility of the parent compound.

-

Sample Preparation : Accurately weigh approximately 5-10 mg of Guanidine-d5 DCl and dissolve it in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

-

Data Acquisition : Insert the NMR tube into the spectrometer. Acquire ¹H, ²H, and ¹³C spectra according to standard instrument protocols. The high isotopic purity means a longer acquisition time may be needed for the ¹H spectrum to achieve a good signal-to-noise ratio for the residual proton signal.

-

Data Analysis : Process the spectra (Fourier transform, phase correction, and baseline correction). Analyze the chemical shifts, integrations (for ¹H NMR), and coupling patterns to confirm the structure and isotopic purity.

Crystal Structure

While a crystal structure determination for the deuterated form is not publicly available, the structure of Guanidinium Chloride provides an excellent model. It crystallizes in the orthorhombic space group Pbca.[2] The key feature is the guanidinium cation, which is planar due to the delocalization of the positive charge across the three nitrogen atoms, resulting in significant double-bond character for all three C-N bonds.[12] This planarity and charge delocalization are fundamental to its function as a denaturant. The cations and chloride anions are linked in the crystal lattice by a network of N–H···Cl hydrogen bonds.[2] In Guanidine-d5 DCl, these would be N–D···Cl deuterium bonds.

Conclusion and Recommendations

Solid Guanidine-d5 DCl is a white, hygroscopic crystalline solid with a melting point in the range of 185-189 °C. Its physical properties are largely analogous to its well-characterized non-deuterated form, with the critical differences arising in its spectroscopic signatures due to the mass difference between deuterium and protium. The pronounced hygroscopicity of this compound mandates careful handling and storage in a dry, inert atmosphere to maintain its integrity and ensure reproducible experimental results. The analytical protocols outlined in this guide provide a framework for verifying the key physical characteristics and confirming the isotopic purity, ensuring confidence in its application for advanced research in drug development and protein science.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 3520, Guanidine. [Link]

-

Wikipedia. Guanidine. [Link]

-

Wikipedia. Guanidinium chloride. [Link]

-

Pharmaffiliates. Guanidine-d5 Hydrochloride-d | CAS No : 108694-93-5. [Link]

-

Cheméo. Chemical Properties of Guanidine (CAS 113-00-8). [Link]

-

Bowler, B. E., Dong, A., & Caughey, W. S. (1994). Characterization of the guanidine-hydrochloride-denatured state of iso-1-cytochrome c by infrared spectroscopy. Biochemistry, 33(9), 2402–2408. [Link]

-

Huyghues-Despointes, B. M., Scholtz, J. M., & Pace, C. N. (1999). Protein conformational stabilities can be determined from hydrogen exchange rates. Nature structural biology, 6(10), 910-912. [Link]

-

NIST. Guanidinium chloride in the NIST Chemistry WebBook. [Link]

-

Interchim. Guanidine Hydrochloride Technical Sheet. [Link]

-

Clesi, L. et al. (2011). Spectroscopy 1: Rovibrational HCl and DCl. [Link]

-

Carl ROTH. Safety Data Sheet: Guanidine hydrochloride. [Link]

-

Haas, D. J., Harris, D. R., & Hiebert, H. H. (1965). The crystal structure of guanidinium chloride. Acta Crystallographica, 19(4), 676-676. [Link]

-

Frank, C. Infrared Spectrometric Rotational and Vibrational Analysis of HCl and DCl. [Link]

-

University of California, Davis. Vibrational-Rotational Spectroscopy of HCl/DCl. [Link]

-

MilliporeSigma. Safety Data Sheet. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001522). [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. Guanidinium chloride - Wikipedia [en.wikipedia.org]

- 3. cdnisotopes.com [cdnisotopes.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. Guanidine-d5 Hydrochloride manufacturers and suppliers - chemicalbook [m.chemicalbook.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. interchim.fr [interchim.fr]

- 8. Guanidine | CH5N3 | CID 3520 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. guanidinium chloride [webbook.nist.gov]

- 10. emerginginvestigators.org [emerginginvestigators.org]

- 11. labinsights.nl [labinsights.nl]

- 12. researchgate.net [researchgate.net]

A Technical Guide to Determining the Isotopic Purity of Guanidine-d5 Deuteriochloride

Abstract

For researchers, scientists, and professionals in drug development, the precise characterization of deuterated compounds is not merely a procedural step but a cornerstone of experimental validity and regulatory compliance. This is particularly true for small molecules like Guanidine-d5 deuteriochloride (Guanidine-d5 DCl), where high isotopic purity is critical for its applications, including as a protein denaturant in biomolecular NMR and in genetic therapy.[1] This in-depth technical guide provides a comprehensive framework for determining the isotopic purity of Guanidine-d5 deuteriochloride, moving beyond procedural lists to explain the causality behind experimental choices. We will explore the gold-standard analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), offering field-proven insights into protocol design, data interpretation, and method validation to ensure a self-validating system of analysis.

The Criticality of Isotopic Purity in Deuterated Compounds

The substitution of hydrogen with its heavier, stable isotope, deuterium, imparts beneficial properties to molecules, notably in altering metabolic pathways and enhancing the stability of pharmaceuticals. However, the efficacy and predictability of these deuterated compounds are directly contingent on their isotopic purity.[2] Isotopic purity refers to the percentage of hydrogen atoms that have been successfully replaced by deuterium at the intended positions within a molecule.[3] In the case of Guanidine-d5 deuteriochloride, with the chemical formula (D₂N)₂C=ND·DCl, there are five exchangeable protons on the guanidinium ion and one on the hydrochloride that are substituted with deuterium.[4]

It is practically impossible to achieve 100% isotopic purity during synthesis.[5] The final product will inevitably be a mixture of isotopologues—molecules that are chemically identical but differ in their isotopic composition (e.g., containing four deuterium atoms and one hydrogen, d4).[5] Therefore, rigorous analytical characterization is essential to quantify the precise level of deuterium enrichment and ensure the compound meets the stringent quality standards required for research and pharmaceutical applications.[3]

Orthogonal Analytical Approaches: NMR and Mass Spectrometry

A robust determination of isotopic purity relies on employing orthogonal analytical techniques that provide complementary information. The combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) offers a complete analytical picture, allowing for the verification of molecular structure, quantification of isotopic enrichment, and assessment of isotopologue distribution.[3]

| Technique | Principle | Information Provided | Strengths | Limitations |

| NMR Spectroscopy | Measures the magnetic properties of atomic nuclei. | - Site-specific deuterium incorporation- Quantitative isotopic enrichment- Structural integrity | - High precision for quantification- Non-destructive | - Lower sensitivity than MS- Can be time-consuming |

| Mass Spectrometry | Separates ions based on their mass-to-charge ratio. | - Molecular weight confirmation- Isotopologue distribution- Overall isotopic purity | - High sensitivity- Rapid analysis | - Potential for H/D back-exchange- Less precise for site-specific information |

Quantitative Nuclear Magnetic Resonance (qNMR) for Isotopic Purity

NMR spectroscopy is the benchmark technique for validating hydrogen-to-deuterium substitution.[3] For quantifying the isotopic purity of Guanidine-d5 deuteriochloride, both ¹H (proton) and ²H (deuterium) NMR can be utilized, often in a combined approach for the most accurate results.[6]

The Causality Behind ¹H qNMR for Deuterated Compounds

While it may seem counterintuitive, ¹H NMR is exceptionally precise for measuring the small amounts of residual protons in a highly deuterated sample.[5] The principle of quantitative NMR (qNMR) is that the area under an NMR peak is directly proportional to the number of nuclei responsible for that signal.[7] By comparing the integral of the residual proton signal in Guanidine-d5 DCl to a known internal standard, the overall isotopic enrichment can be determined with high accuracy.[5][8]

Experimental Protocol: ¹H qNMR for Guanidine-d5 DCl

Objective: To quantify the residual proton content in Guanidine-d5 DCl to determine isotopic purity.

Materials:

-

Guanidine-d5 DCl sample

-

High-purity internal standard (e.g., Maleic Acid, Dimethylsulfone)[7][8]

-

Deuterated solvent (e.g., DMSO-d6)[7]

-

NMR tubes

-

Microbalance

Step-by-Step Methodology:

-

Preparation of the Internal Standard Stock Solution: Accurately weigh a known amount of the internal standard and dissolve it in a precise volume of the deuterated solvent.

-

Sample Preparation: Accurately weigh the Guanidine-d5 DCl sample and dissolve it in a known volume of the internal standard stock solution.

-

NMR Data Acquisition:

-

Acquire a ¹H NMR spectrum of the sample solution.

-

Key Parameter Rationale:

-

Relaxation Delay (d1): Set to at least 5 times the longest T1 relaxation time of the signals of interest to ensure full magnetization recovery and accurate integration.

-

Number of Scans (ns): Increase the number of scans to achieve a high signal-to-noise ratio, which is crucial for accurately integrating the small residual proton signals.

-

-

-

Data Processing and Analysis:

-

Carefully phase and baseline correct the spectrum.

-

Integrate the well-resolved signal of the internal standard and the residual proton signal of the Guanidine-d5 DCl.

-

Calculate the isotopic purity using the following formula:

Purity (%) = [1 - ( (I_sample / N_sample) * (N_IS / I_IS) * (MW_sample / MW_IS) * (m_IS / m_sample) )] * 100

Where:

-

I = Integral area

-

N = Number of protons giving rise to the signal

-

MW = Molecular weight

-

m = mass

-

-

Diagram of the ¹H qNMR Workflow:

Caption: Workflow for determining isotopic purity via ¹H qNMR.

High-Resolution Mass Spectrometry (HRMS) for Isotopologue Analysis

While NMR provides excellent quantitative data on overall enrichment, Mass Spectrometry is unparalleled in its ability to reveal the distribution of different isotopologues.[5] High-resolution mass spectrometry (HRMS) can distinguish between the different isotopologues of Guanidine-d5 DCl based on their precise mass-to-charge ratios.[9][10]

The Power of HRMS in Isotopic Analysis

Electrospray ionization (ESI) coupled with HRMS is a rapid and highly sensitive method for analyzing the isotopic purity of deuterated compounds.[9][10] It allows for the detection and quantification of the relative abundance of the desired fully deuterated compound (d5) as well as the less-deuterated species (d4, d3, etc.). This detailed isotopologue profile is often required by regulatory agencies.[5]

Experimental Protocol: LC-HRMS for Guanidine-d5 DCl

Objective: To determine the relative abundance of Guanidine-d5 DCl isotopologues.

Materials:

-

Guanidine-d5 DCl sample

-

LC-MS grade solvents (e.g., water, acetonitrile, formic acid)

-

LC-MS system with a high-resolution mass spectrometer (e.g., Orbitrap or TOF)

Step-by-Step Methodology:

-

Sample Preparation: Prepare a dilute solution of Guanidine-d5 DCl in a suitable solvent. The low sample consumption is a key advantage of this technique.[9][10]

-

LC Separation: While Guanidine-d5 DCl is a small molecule and may not require extensive chromatographic separation, a simple isocratic or gradient elution can be used to ensure it enters the mass spectrometer free from any potential contaminants.

-

MS Data Acquisition:

-

Acquire full scan mass spectra in positive ion mode.

-

Key Parameter Rationale:

-

High Resolution: Set the mass spectrometer to a high resolving power (e.g., > 60,000) to clearly separate the isotopic peaks of the different isotopologues.

-

Accurate Mass Measurement: Calibrate the instrument to ensure high mass accuracy for confident identification of the molecular ions.

-

-

-

Data Analysis:

-

Extract the ion chromatograms for the expected m/z values of the d0 to d5 isotopologues of the guanidinium ion.

-

Integrate the peak areas for each isotopologue.

-

Calculate the relative abundance of each isotopologue and the overall isotopic purity.

-

Diagram of the LC-HRMS Workflow:

Caption: Workflow for isotopologue analysis using LC-HRMS.

Method Validation: Ensuring Trustworthiness and Reliability

A described protocol is only as good as its validation. To ensure the trustworthiness of the isotopic purity determination, a thorough method validation should be performed.[11][12]

Key Validation Parameters:

| Parameter | Definition | Assessment |

| Accuracy | The closeness of the measured value to the true value. | Analyze a certified reference material or compare results from orthogonal methods (NMR vs. MS). |

| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. | Perform replicate analyses of the same sample and calculate the relative standard deviation (RSD). |

| Specificity | The ability to assess unequivocally the analyte in the presence of components that may be expected to be present. | Analyze samples spiked with potential impurities or non-deuterated Guanidine HCl to ensure no interference. |

| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample. | Analyze a series of samples with varying concentrations of the deuterated compound. |

| Range | The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity. | Determined from the linearity studies. |

Conclusion: An Integrated Approach to Isotopic Purity

Determining the isotopic purity of Guanidine-d5 deuteriochloride requires a multi-faceted, rigorous analytical approach. By synergistically combining the quantitative power of qNMR with the high-resolution, isotopologue-resolving capability of HRMS, researchers and drug development professionals can obtain a comprehensive and reliable characterization of their deuterated compounds. This guide has provided not only the procedural steps but also the underlying scientific rationale, empowering the user to make informed decisions in experimental design and data interpretation. The emphasis on self-validating systems through robust method validation ensures that the generated data is accurate, trustworthy, and fit for purpose in the demanding fields of scientific research and pharmaceutical development.

References

- ResolveMass Laboratories Inc. (2025). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques.

- Roy, A., et al. (2021). A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Analytical Methods (RSC Publishing).

- ResearchGate. (2022).

- BenchChem. (2025).

- PubMed. (2022).

- Cambridge Isotope Labor

- CDN Isotopes. Guanidine-d5 DCl.

- PubMed. (2022).

- ACS Publications. (2014).

- ResolveMass Laboratories Inc. (2023). Quantitative Nuclear Magnetic Resonance (qNMR)

- PubMed. (2018). Methodology for the Validation of Isotopic Analyses by Mass Spectrometry in Stable-Isotope Labeling Experiments.

- ResearchGate. (2017). A methodology for the validation of isotopic analyses by mass spectrometry in stable-isotope labelling experiments.

Sources

- 1. isotope.com [isotope.com]

- 2. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 3. resolvemass.ca [resolvemass.ca]

- 4. cdnisotopes.com [cdnisotopes.com]

- 5. isotope.com [isotope.com]

- 6. Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. resolvemass.ca [resolvemass.ca]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Methodology for the Validation of Isotopic Analyses by Mass Spectrometry in Stable-Isotope Labeling Experiments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

In the landscape of modern biological research, the pursuit of quantitative accuracy is paramount. Whether elucidating complex metabolic pathways, developing novel therapeutics, or identifying disease biomarkers, the ability to precisely measure the abundance of specific molecules within a complex biological matrix is a fundamental requirement. This technical guide delves into the core research applications of Guanidine-d5 deuteriochloride, a stable isotope-labeled compound that has emerged as a critical tool for researchers demanding the highest levels of analytical rigor.

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to provide a deeper understanding of the scientific principles and strategic considerations that underpin the use of Guanidine-d5 deuteriochloride in cutting-edge research. We will explore its primary applications as an internal standard in mass spectrometry, a tracer in metabolic studies, and its contextual relevance in biophysical protein analysis.

The Foundation of Quantitative Accuracy: Isotope Dilution Mass Spectrometry

At the heart of many applications of Guanidine-d5 deuteriochloride lies the principle of isotope dilution mass spectrometry (IDMS). This powerful analytical technique relies on the introduction of a known quantity of a stable isotope-labeled version of the analyte of interest into a sample. This "heavy" internal standard serves as a benchmark against which the endogenous "light" analyte is measured.[1] The key advantage of this approach is that the internal standard experiences the same sample preparation losses, matrix effects, and instrument variability as the analyte.[2] By measuring the ratio of the analyte to the internal standard, highly accurate and precise quantification can be achieved.

Guanidine-d5 deuteriochloride, with its five deuterium atoms, provides a significant mass shift from its unlabeled counterpart, ensuring clear differentiation in a mass spectrometer while maintaining nearly identical chemical and physical properties. This makes it an ideal internal standard for a range of quantitative assays.

Core Application 1: The Internal Standard of Choice in Quantitative Mass Spectrometry

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for the sensitive and specific quantification of small molecules in biological matrices.[3] The use of a stable isotope-labeled internal standard is crucial for mitigating the inherent variability of the LC-MS/MS workflow.[2]

Quantification of Arginine and its Metabolites